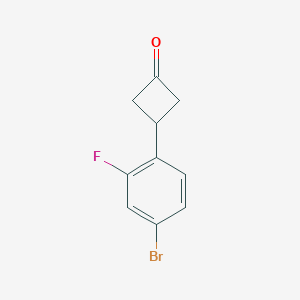

![molecular formula C12H18N2O5 B2881879 Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate CAS No. 1692133-13-3](/img/structure/B2881879.png)

Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate, also known as L365,260, is a synthetic compound used in scientific research and industry. It is a protected amine and is a useful reagent in organic synthesis due to its ability to form stable carbamate esters.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. Another method involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The molecular formula of Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate is C12H17NO3 . The average mass is 223.268 Da and the monoisotopic mass is 223.120850 Da .Chemical Reactions Analysis

Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines.Scientific Research Applications

Regioselective Deprotection and Acylation

Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate derivatives are utilized in the synthesis of complex molecules, showcasing their role in regioselective deprotection and acylation processes. For instance, the synthesis of penta-N-protected polyamide, a derivative containing independently removable amino-protecting groups, demonstrates the compound's utility in selective deprotection and acylation, facilitating the synthesis of molecules with specific functional groups (Pak & Hesse, 1998).

Metabolism Studies

In metabolic studies, derivatives of tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate have been analyzed to understand their biotransformation in organisms. Research focusing on the metabolism of related compounds in mice and insects highlights the hydroxylation of tert-butyl and N-methyl groups, pointing towards the compound's metabolic pathways and potential environmental impacts (Douch & Smith, 1971).

Synthetic Applications

The compound serves as an intermediate in the synthesis of biologically active compounds. A rapid synthetic method has been established for the synthesis of an important intermediate in many biologically active compounds, demonstrating its significant role in pharmaceutical chemistry (Zhao et al., 2017).

Catalysis

Research has also explored the use of tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate derivatives in catalysis, such as in the synthesis of chiral pharmaceutical ingredients. These derivatives facilitate the preparation of catalysts that exhibit excellent enantioselectivities and high catalytic activities in reactions like asymmetric hydrogenation (Imamoto et al., 2012).

properties

IUPAC Name |

tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-12(2,3)19-11(18)14-13-6-7-4-5-8(15)10(17)9(7)16/h4-5,13,15-17H,6H2,1-3H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYHQAPMXQJKOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=C(C(=C(C=C1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881796.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)

![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2881804.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)

![N1-benzyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2881808.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B2881811.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2881813.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2881815.png)

![N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2881817.png)